molecular formula C16H11ClN2OS B2421692 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide CAS No. 303997-95-7

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2421692
CAS No.: 303997-95-7
M. Wt: 314.79
InChI Key: ZMKNXAYAJQWRIT-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H11ClN2OS and its molecular weight is 314.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on structurally similar thiazole carboxamide derivatives has indicated potential anticancer activity. For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown significant activity against various cancer cell lines, hinting at the promise of related compounds in cancer research and treatment (Cai et al., 2016). Moreover, thiophene-based compounds, including those with thiazole groups, have been evaluated for cytotoxicity against several cancer cell lines, revealing their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Antimicrobial Activity

Compounds with thiazole structures, closely related to 2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide, have been evaluated for their antimicrobial properties. A study on two-amino-4-(4-chlorophenyl) thiazole derivatives demonstrated moderate antibacterial activity against certain Gram-positive bacteria and significant antifungal activity against specific fungi (Kubba & Rahim, 2018). Additionally, various thiazole derivatives have been synthesized and shown to exhibit antimicrobial activity, indicating the relevance of this chemical structure in developing new antimicrobial agents (Chawla, 2016).

Quantum Chemical and Computational Studies

Computational and quantum chemical methods have been applied to characterize thiazole derivatives, analyzing their properties and interactions at a molecular level. For instance, a study involving spectroscopic techniques and quantum chemical calculations explored the properties and biological functions of a compound structurally similar to this compound, highlighting its potential in various biological applications (Viji et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)16-19-14(10-21-16)15(20)18-13-4-2-1-3-5-13/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKNXAYAJQWRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.